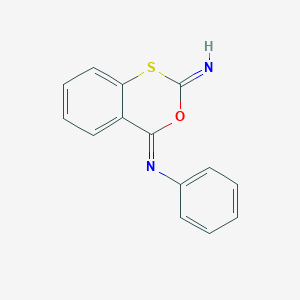
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is an organic compound that belongs to the class of benzoxathiine derivatives. This compound is characterized by its unique structure, which includes a benzoxathiine ring fused with a phenyl group and two imine functionalities. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted benzoxathiine precursor with an amine source to introduce the imine functionalities. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of benzoxathiine oxides.
Reduction: Formation of benzoxathiine amines.
Substitution: Formation of halogenated benzoxathiine derivatives.
Wissenschaftliche Forschungsanwendungen
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxathiine ring may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dione
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dithiol
Uniqueness
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is unique due to the presence of two imine groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of the phenyl group and the benzoxathiine ring also contributes to its unique properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62954-96-5 |
|---|---|
Molekularformel |
C14H10N2OS |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
4-N-phenyl-3,1-benzoxathiine-2,4-diimine |
InChI |
InChI=1S/C14H10N2OS/c15-14-17-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,15H |
InChI-Schlüssel |
XXASUVKXKRYPMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3SC(=N)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


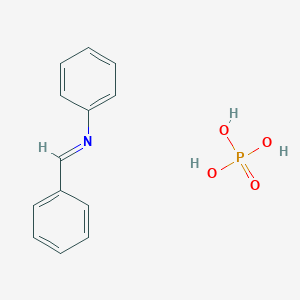
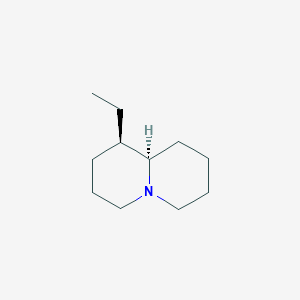
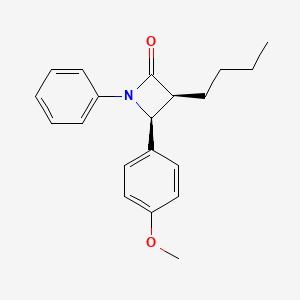


![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
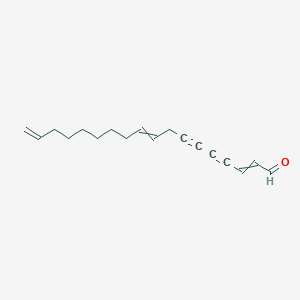
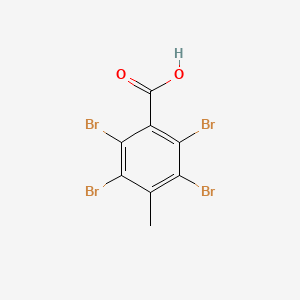


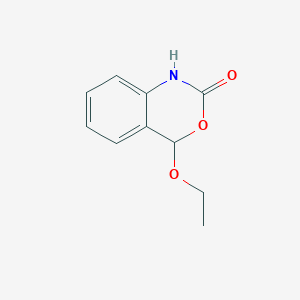

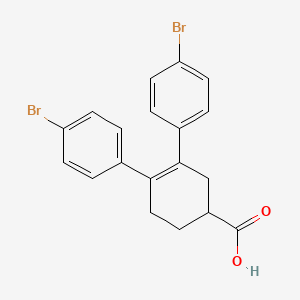
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
